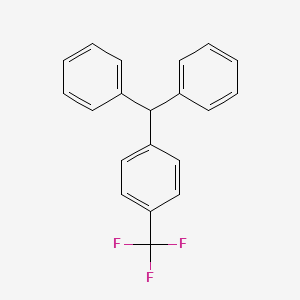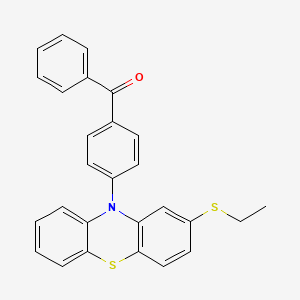
Berberine tannate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Berberine tannate is a compound formed by the combination of berberine, a natural isoquinoline alkaloid, and tannic acid. Berberine is known for its vibrant yellow color and is extracted from various plants such as Berberis aristata, Berberis vulgaris, and Coptis chinensis . Tannic acid, on the other hand, is a polyphenolic compound found in various plants. The combination of these two compounds results in this compound, which exhibits enhanced bioavailability and stability compared to berberine alone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of berberine tannate involves the reaction of berberine hydrochloride with tannic acid. A typical method includes dissolving berberine hydrochloride in purified water, adding an antioxidant such as sodium pyrosulfite, and then neutralizing the solution with sodium carbonate. Tannic acid is then added to the solution, resulting in the precipitation of this compound .
Industrial Production Methods: In industrial settings, the production process is optimized to reduce impurities and increase yield. This involves controlling the reaction temperature, using nitrogen to blow through the reaction system, and adding antioxidants like vitamin C to minimize the formation of unknown impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Berberine tannate undergoes various chemical reactions, including:
Oxidation: Berberine can be oxidized to form berberrubine.
Reduction: Berberine can be reduced to dihydroberberine, which has higher bioavailability.
Substitution: Berberine can undergo substitution reactions to form derivatives with different pharmacological properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various organic reagents can be used depending on the desired derivative
Major Products:
Oxidation: Berberrubine.
Reduction: Dihydroberberine.
Substitution: Various berberine derivatives with modified pharmacological properties
Applications De Recherche Scientifique
Berberine tannate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a fluorescent dye in histological staining.
Biology: Studied for its antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Investigated for its potential in treating diabetes, cardiovascular diseases, and cancer.
Mécanisme D'action
The mechanism of action of berberine tannate involves its interaction with various cellular enzymes and signaling pathways. It primarily works by activating AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. This activation leads to improved insulin sensitivity, reduced lipid synthesis, and enhanced glucose uptake . This compound also influences other pathways, including the nuclear factor κB (NF-κB) pathway, which is involved in inflammation, and the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Berberine Hydrochloride: A more soluble form of berberine but with lower bioavailability compared to berberine tannate.
Berberine Sulphate: Another derivative of berberine with different solubility properties.
Dihydroberberine: A reduced form of berberine with higher bioavailability.
Uniqueness of this compound: this compound stands out due to its enhanced bioavailability and stability, making it more effective in various therapeutic applications. Its combination with tannic acid also reduces the bitterness of berberine, making it more palatable for oral administration .
Propriétés
Formule moléculaire |
C96H69NO50 |
|---|---|
Poids moléculaire |
2036.5 g/mol |
Nom IUPAC |
4-[2,3-dihydroxy-5-[(2R,3R,4S,5R,6S)-4,5,6-tris[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]-2-[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxymethyl]oxan-3-yl]oxycarbonylphenoxy]carbonyl-2,6-dihydroxyphenolate;16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene |
InChI |
InChI=1S/C76H52O46.C20H18NO4/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h1-20,52,63-65,76-101H,21H2;3-4,7-10H,5-6,11H2,1-2H3/q;+1/p-1/t52-,63-,64+,65-,76+;/m1./s1 |
Clé InChI |
ASLOQCPXFXCORP-HBNMXAOGSA-M |
SMILES isomérique |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)[O-])O)O)O |
SMILES canonique |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)[O-])O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


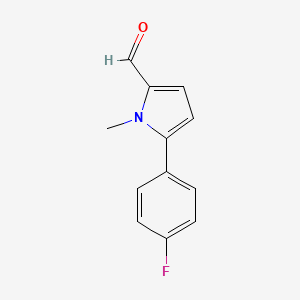
![(2Z)-2-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B14113656.png)


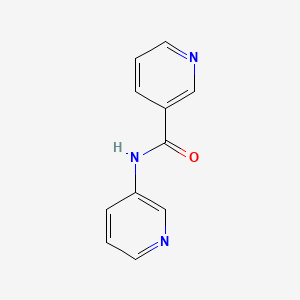
![[(8R)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B14113674.png)
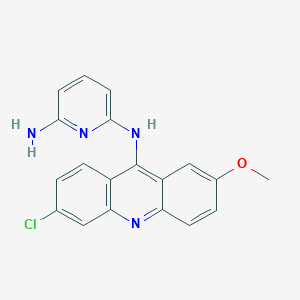
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14113688.png)
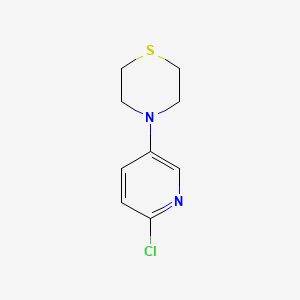

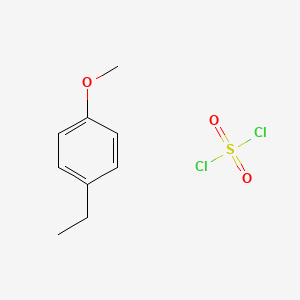
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B14113721.png)
